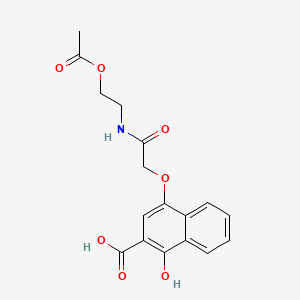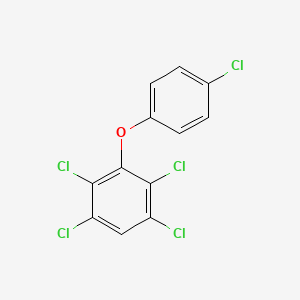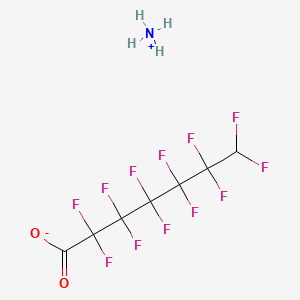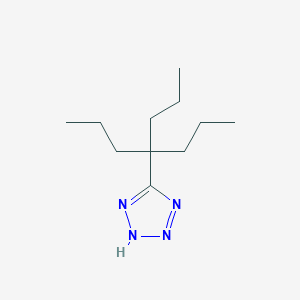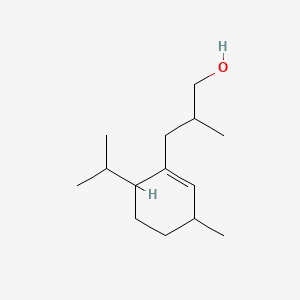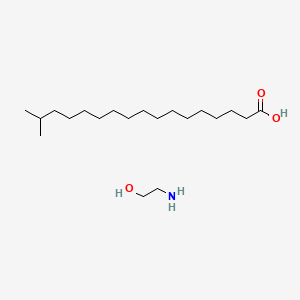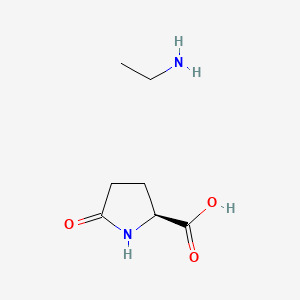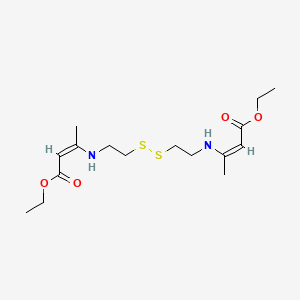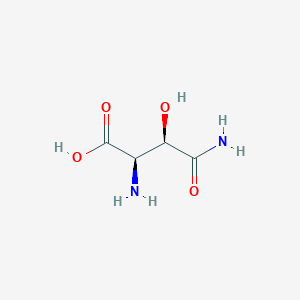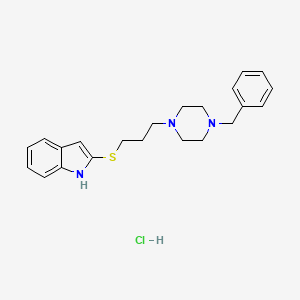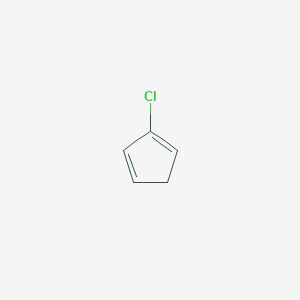
2-Chloro-1,3-cyclopentadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,3-cyclopentadiene is an organochlorine compound with the molecular formula C5H5Cl. It is a derivative of cyclopentadiene, where one hydrogen atom is replaced by a chlorine atom at the second position.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-cyclopentadiene can be synthesized through several methods. One common approach involves the chlorination of cyclopentadiene. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions
2-Chloro-1,3-cyclopentadiene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted cyclopentadiene derivatives.
Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles, forming cycloaddition products.
Oxidation and Reduction: It can be oxidized to form chlorinated cyclopentenones or reduced to yield cyclopentadiene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Addition: Diels-Alder reactions typically require heat or a catalyst to proceed efficiently.
Major Products
Substitution: Substituted cyclopentadienes.
Addition: Cycloaddition products.
Oxidation: Chlorinated cyclopentenones.
科学的研究の応用
2-Chloro-1,3-cyclopentadiene has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-1,3-cyclopentadiene in chemical reactions involves the reactivity of the chlorine atom and the conjugated diene system. The chlorine atom can act as a leaving group in substitution reactions, while the diene system can participate in cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
1,3-Cyclopentadiene: The parent compound without the chlorine substitution.
2-Bromo-1,3-cyclopentadiene: Similar structure with a bromine atom instead of chlorine.
2-Fluoro-1,3-cyclopentadiene: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-Chloro-1,3-cyclopentadiene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution and addition reactions .
特性
CAS番号 |
117273-18-4 |
|---|---|
分子式 |
C5H5Cl |
分子量 |
100.54 g/mol |
IUPAC名 |
2-chlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5Cl/c6-5-3-1-2-4-5/h1,3-4H,2H2 |
InChIキー |
LJEOEPPSGGLCKY-UHFFFAOYSA-N |
正規SMILES |
C1C=CC(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


